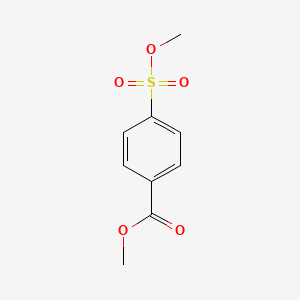

Methyl 4-(methoxysulfonyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

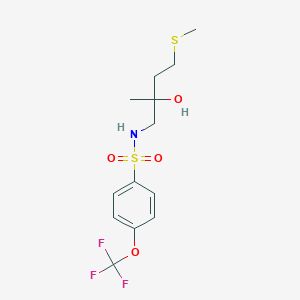

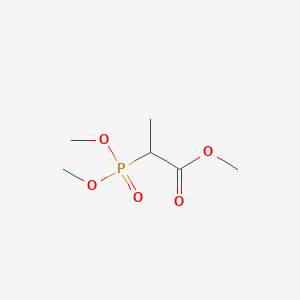

“Methyl 4-(methoxysulfonyl)benzoate” is a chemical compound with the molecular formula C9H10O5S . It is related to “Methyl benzoate”, which is a colorless liquid that is poorly soluble in water, but miscible with organic solvents .

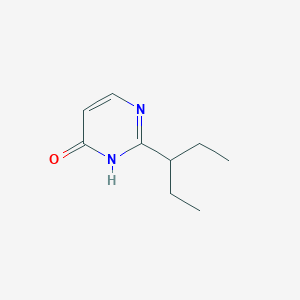

Molecular Structure Analysis

The molecular structure of “Methyl 4-(methoxysulfonyl)benzoate” is likely to be similar to that of related compounds. For example, “Methyl 4-(phenoxysulfonyl)benzoate” has a molecular formula of C14H12O5S , and “Methyl 4-{[(methylsulfonyl)oxy]acetyl}benzoate” has a molecular formula of CHOS .Physical And Chemical Properties Analysis

“Methyl 4-(methoxysulfonyl)benzoate” is a powder with a molecular weight of 230.24 . It is related to “Methyl benzoate”, which is a colorless liquid .Applications De Recherche Scientifique

Process Optimization in Chemical Synthesis

Methyl 4-(methoxysulfonyl)benzoate, as a chemical intermediate, has been used in the optimization of chemical synthesis processes. For example, it is involved in the synthesis of sulpiride from salicylic acid, undergoing several reaction steps including etherification, sulfonyl chloride formation, amine formation, and esterification. The optimization of reaction conditions such as molar ratio, reaction time, and temperature can significantly improve the yield of these reactions, leading to more efficient production of the final product (Xu et al., 2018).

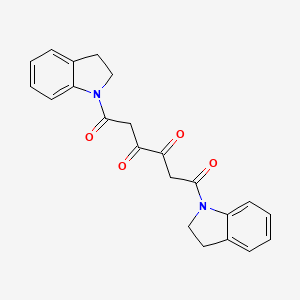

Cyclization Reactions in Organic Chemistry

The compound also plays a role in cyclization reactions in organic chemistry. A specific example involves the transformation of methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate into 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. This transformation occurs exclusively in the presence of bases, regardless of the base strength (Ukrainets et al., 2014).

Environmental Degradation Studies

Furthermore, Methyl 4-(methoxysulfonyl)benzoate is studied in environmental degradation processes. For instance, the photolysis of tribenuron-methyl (a sulfonylurea herbicide) was investigated on different surfaces, including glass, soil, and plant surfaces. This compound is one of the photoproducts identified in the study, indicating its relevance in understanding the environmental fate of certain herbicides (Bhattacharjeel & Dureja, 2002).

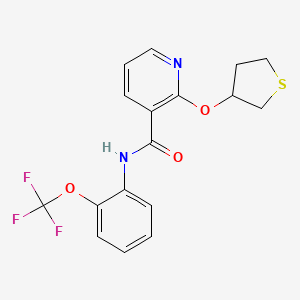

Synthesis of Pharmaceutical Intermediates

Additionally, Methyl 4-(methoxysulfonyl)benzoate is used in the synthesis of various pharmaceutical intermediates. For instance, it is involved in the synthesis of imaging compounds like [(125)I]iodoDPA-713. It's also used in the flavor and perfume industry due to its sweet herbal anis aroma (Popovski, Mladenovska, & Panovska, 2010).

Applications in Fluorescence and Liquid Crystal Research

The compound's derivatives also find applications in fluorescence and liquid crystal research. For instance, methyl 4-(4-alkoxystyryl)benzoates were synthesized and studied for their liquid crystalline and fluorescence properties, indicating the role of these compounds in advanced material sciences (Muhammad et al., 2016).

Safety and Hazards

Propriétés

IUPAC Name |

methyl 4-methoxysulfonylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5S/c1-13-9(10)7-3-5-8(6-4-7)15(11,12)14-2/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASYRHZUZCWYCBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(methoxysulfonyl)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-ethyl 2-(2-(isobutyrylimino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2622682.png)

![N-(5-methyl-1,2-oxazol-3-yl)-4-[4-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2622684.png)

![(1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/no-structure.png)

![Ethyl 3-(4-methoxyphenyl)-5-(4-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2622701.png)